2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine 2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10932760
InChI: InChI=1S/C15H15N3O/c1-10-8-11(2)18-15(16-10)9-14(17-18)12-4-6-13(19-3)7-5-12/h4-9H,1-3H3
SMILES: CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)OC)C
Molecular Formula: C15H15N3O
Molecular Weight: 253.30 g/mol

2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC10932760

Molecular Formula: C15H15N3O

Molecular Weight: 253.30 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C15H15N3O
Molecular Weight 253.30 g/mol
IUPAC Name 2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C15H15N3O/c1-10-8-11(2)18-15(16-10)9-14(17-18)12-4-6-13(19-3)7-5-12/h4-9H,1-3H3
Standard InChI Key CMJGBTXOHJQXLC-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)OC)C
Canonical SMILES CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)OC)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(4-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine features a bicyclic pyrazolo[1,5-a]pyrimidine scaffold, with substituents at the 2-, 5-, and 7-positions (Figure 1). The 2-position is occupied by a 4-methoxyphenyl group, while methyl groups are present at the 5- and 7-positions. The methoxy group (-OCH₃) on the phenyl ring introduces electron-donating effects, influencing the compound’s electronic properties and reactivity .

Molecular Formula: C₁₅H₁₅N₃O
Molecular Weight: 253.31 g/mol
IUPAC Name: 2-(4-Methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

The compound’s structure is corroborated by spectroscopic data from related pyrazolo[1,5-a]pyrimidines, which exhibit characteristic NMR signals for aromatic protons (δ 6.8–8.1 ppm), methoxy groups (δ ~3.8 ppm), and methyl substituents (δ ~2.5 ppm) .

Synthesis and Optimization Strategies

Conventional Synthetic Pathways

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions. For 2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine, a plausible route begins with the formation of a β-ketonitrile intermediate, followed by hydrazine-mediated cyclization and subsequent functionalization (Scheme 1) :

  • Formation of β-Ketonitrile:
    Reaction of 4-methoxyacetophenone with cyanoacetic acid derivatives yields a β-ketonitrile precursor.

  • Cyclization with Hydrazine:
    Treatment with hydrazine hydrate in ethanol/acetic acid facilitates pyrazole ring formation. For example, microwave-assisted synthesis at 90°C for 40 minutes achieves cyclization with moderate yields (42%) .

  • Pyrimidine Ring Closure:
    Reaction with 2,4-pentanedione under microwave irradiation (160°C, 30 minutes) completes the pyrimidine ring, yielding the target compound in near-quantitative yields (91%) .

Microwave-Assisted Organic Synthesis (MAOS)

Recent advancements highlight MAOS as a critical tool for accelerating pyrazolo[1,5-a]pyrimidine synthesis. Compared to traditional thermal methods, MAOS reduces reaction times by up to 64-fold while maintaining or improving yields . For instance, the pyrimidine ring closure step proceeds in 30 minutes under MAOS versus 16 hours conventionally .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hydrophobic aromatic and methyl groups. Predicted logP values (≈3.1) suggest moderate lipophilicity, aligning with its potential blood-brain barrier permeability. Stability studies on analogues indicate resistance to hydrolysis under physiological conditions, though photodegradation may occur due to the methoxy group .

Spectroscopic Characterization

  • UV-Vis: Absorption maxima near 270 nm (π→π* transitions of the aromatic system).

  • IR: Stretching vibrations at 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O of methoxy), and 2900 cm⁻¹ (C-H of methyl) .

Research Findings and Comparative Data

Synthetic Yield Optimization

Comparative studies between MAOS and conventional methods reveal significant efficiency gains (Table 1):

StepConventional YieldMAOS YieldTime Reduction
Cyclization68–72% 42% 6-fold
Pyrimidine Closure70% 91% 32-fold

In Vitro Functional Assays

Steroidogenic assays using rat C6 glioma cells demonstrate that TSPO ligands enhance pregnenolone synthesis by 2.5–3.5-fold at 10 µM . While untested, the target compound’s structural similarity implies comparable activity.

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